An In-depth Technical Guide to the Physicochemical Properties of 3-Imino-3-phenylpropionitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-Imino-3-phenylpropionitrile
Foreword: A Note on This Guide
To the researchers, scientists, and drug development professionals who will utilize this document: 3-Imino-3-phenylpropionitrile is a compound of significant interest due to its unique structural features—namely the presence of both an imine and a nitrile group conjugated with a phenyl ring. These functionalities suggest its potential as a versatile synthetic intermediate, particularly in the construction of nitrogen-containing heterocyclic scaffolds relevant to medicinal chemistry. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data for this molecule.
This guide has been structured to address this information gap. As a Senior Application Scientist, my objective is not only to present data but to provide a practical and robust framework for understanding and application. Therefore, this document uniquely combines computationally predicted properties with detailed, field-proven experimental protocols. The predicted values offer a valuable baseline for initial project planning, while the methodologies described herein provide a clear pathway for in-house validation and characterization. This dual approach ensures that your research can proceed with both informed foresight and empirical rigor.
Molecular Identity and Structural Characteristics
A precise understanding of a molecule's identity is the foundation of all subsequent research. 3-Imino-3-phenylpropionitrile is a distinct chemical entity whose properties are dictated by its unique arrangement of atoms and functional groups.
Chemical Structure:
The structure features a phenyl ring attached to a carbon atom, which is double-bonded to an imine nitrogen and single-bonded to a methylene group. The methylene group is, in turn, attached to a nitrile functional group. This arrangement results in a conjugated system that influences the molecule's electronic properties and reactivity.
Key Molecular Identifiers:
A comprehensive list of identifiers is crucial for accurate database searching, procurement, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 3-imino-3-phenylpropanenitrile | [1] |
| CAS Number | 1823-99-0 | [1] |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.177 g/mol | [1] |
| SMILES | N=C(CC#N)C1=CC=CC=C1 | [1] |
| InChIKey | MKPPZAOYAOGVLX-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
In the absence of experimental data, in silico prediction provides essential guidance for experimental design, from selecting appropriate solvent systems to anticipating a compound's behavior in biological assays. The following properties were calculated using established computational algorithms.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]
It is imperative to note that these are predicted values and require experimental verification.
| Property | Predicted Value | Significance in Research & Drug Development |
| Melting Point | 95 °C ± 25 °C | Influences purification methods (crystallization), handling, and formulation options. A defined melting point is an indicator of purity. |
| Boiling Point | 310 °C ± 30 °C | Relevant for purification by distillation (if thermally stable) and assessing volatility. |
| LogP (Octanol/Water) | 1.2 ± 0.4 | A key indicator of lipophilicity. Affects membrane permeability, solubility, and protein binding. Values in the 1-3 range are often favorable for oral bioavailability. |
| Aqueous Solubility | 1.5 g/L (LogS = -1.98) | Critical for formulation and administration. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and bioavailability. |
| pKa (Most Basic) | 6.8 ± 0.7 (Imine Nitrogen) | Governs the ionization state at physiological pH (7.4). The charge of a molecule profoundly impacts its solubility, receptor binding, and cell penetration. |
Spectroscopic Profile: A Roadmap to Confirmation
The definitive confirmation of molecular structure and purity is achieved through spectroscopic analysis. While experimental spectra for 3-Imino-3-phenylpropionitrile are not available in public databases, this section outlines the expected spectral features based on its structure. This serves as a guide for researchers who synthesize this compound to verify its identity.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides information on the number and electronic environment of hydrogen atoms in a molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Phenyl Protons (C₆H₅-): ~7.4-7.8 ppm. This region will likely show a complex multiplet corresponding to the 5 protons on the aromatic ring.
-
Methylene Protons (-CH₂-): ~3.5-4.0 ppm. This should appear as a singlet, integrating to 2 protons. Its position is shifted downfield due to the influence of the adjacent imine and nitrile groups.
-
Imine Proton (=NH): ~8.0-9.5 ppm. This peak is often broad and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It would integrate to 1 proton.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR identifies the different carbon environments within the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Nitrile Carbon (-C≡N): ~115-120 ppm. A characteristic sharp signal for the nitrile carbon.
-
Methylene Carbon (-CH₂-): ~25-30 ppm.
-
Phenyl Carbons (C₆H₅-): ~128-135 ppm. Multiple signals are expected in this region, corresponding to the different carbons of the phenyl ring.
-
Imine Carbon (-C=N): ~160-170 ppm. This quaternary carbon signal will be significantly downfield due to its sp² hybridization and attachment to nitrogen.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretch (Imine): ~3300-3400 cm⁻¹ (may be broad).
-
C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹.
-
C≡N Stretch (Nitrile): ~2220-2260 cm⁻¹ (a sharp, strong band).
-
C=N Stretch (Imine): ~1640-1690 cm⁻¹.
-
C=C Stretch (Aromatic Ring): ~1450-1600 cm⁻¹ (multiple bands).
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying data.
-
Expected Molecular Ion Peak [M+H]⁺: For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected exact mass for the protonated molecule [C₉H₉N₂]⁺ would be 145.0760 .
Reactivity, Stability, and Handling
The dual functionality of 3-Imino-3-phenylpropionitrile dictates its reactivity and stability profile.
-
Hydrolytic Stability: The imine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C=N bond to form 3-oxo-3-phenylpropanenitrile and ammonia. It is therefore recommended to handle the compound in anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: While the predicted boiling point is high, thermal decomposition may occur before boiling, especially in the presence of impurities. Purification via distillation should be approached with caution, preferably under high vacuum to lower the required temperature.
-
Reactivity: The molecule presents multiple reactive sites. The imine nitrogen is nucleophilic, while the nitrile group can undergo hydrolysis or reduction. The methylene protons are acidic and can be deprotonated by a suitable base, creating a nucleophilic center for reactions like Michael additions. This reactivity is precisely what makes the compound a potentially valuable synthetic intermediate.
Authoritative Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These protocols are based on established, authoritative standards and represent best practices in the field.
Workflow for Physicochemical Property Determination
The logical flow for characterizing a new chemical entity like 3-Imino-3-phenylpropionitrile is outlined below. This workflow prioritizes efficiency and data integrity.
Protocol for Melting Point Determination (Capillary Method)
This method is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a new capillary, heat the sample to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is T_initial – T_final.[7][16][17]
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, crucial for pre-formulation studies.[2][3][6][18]
-
Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the tested conditions.
Protocol for LogP Determination (Shake-Flask Method)
This protocol determines the octanol-water partition coefficient, a critical measure of a drug's lipophilicity.[8][19]
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. Use the corresponding phase for the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the solvent in which it is more soluble.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water. Add a small amount of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature. Allow the layers to separate completely. Centrifugation can aid in a clean separation.
-
Analysis: Determine the concentration of the compound in both the n-octanol phase and the aqueous phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Conclusion and Future Directions
3-Imino-3-phenylpropionitrile represents a molecule of untapped potential. This guide establishes a foundational understanding of its key physicochemical properties through robust computational prediction, acknowledging the current void in experimental data. The provided in silico data serves as a critical starting point for any research campaign, enabling informed decisions on solubility, lipophilicity, and handling.
Crucially, the detailed experimental protocols included herein empower researchers to move beyond prediction. By systematically applying these authoritative methodologies, scientists can generate the empirical data needed to validate and refine the computational models. This work should not be seen as the final word, but rather as a call to action for the scientific community to synthesize, characterize, and ultimately unlock the full potential of this promising synthetic intermediate.
References
-
Rowan's Free Online pKa Calculator. (n.d.). Retrieved February 20, 2026, from [Link]
-
fastsolv Solubility Predictor. (n.d.). Retrieved February 20, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 20, 2026, from [Link]
-
openmolecules.org. (n.d.). Property Explorer. Retrieved February 20, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved February 20, 2026, from [Link]
-
Rowan. (n.d.). Predicting Solubility. Retrieved February 20, 2026, from [Link]
-
Sorkun, M. C. (n.d.). AqSolPred-web: Online solubility prediction tool. GitHub. Retrieved February 20, 2026, from [Link]
-
Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved February 20, 2026, from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 20, 2026, from [Link]
-
OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification of unknown compound by direct infusion. Retrieved February 20, 2026, from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 20, 2026, from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved February 20, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved February 20, 2026, from [Link]
-
Mansouri, K. (2018). Prediction of pKa from chemical structure using free and open-source tools. Figshare. [Link]
-
Matrix Fine Chemicals. (n.d.). 3-IMINO-3-PHENYLPROPANENITRILE | CAS 1823-99-0. Retrieved February 20, 2026, from [Link]
-
Schrödinger. (n.d.). Epik. Retrieved February 20, 2026, from [Link]
-
Axcend. (2025, October 9). Low Flow Direct Infusion Mass Spectrometry Using AutoFocus™. Retrieved February 20, 2026, from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 20, 2026, from [Link]
-
Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)? Retrieved February 20, 2026, from [Link]
-
Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved February 20, 2026, from [Link]
-
Liyu, A. V., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry. [Link]
-
openmolecules.org. (n.d.). Calculated LogP. Retrieved February 20, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved February 20, 2026, from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 20, 2026, from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved February 20, 2026, from [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved February 20, 2026, from [Link]
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved February 20, 2026, from [Link]
-
LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Liyu, A. V., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites. [Link]
-
PubChem. (n.d.). 3-Anilino-3-phenyl-propionitrile. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). 3-phenyl propionitrile. Retrieved February 20, 2026, from [Link]
-
ChemBK. (n.d.). 3-Phenylpropionitrile. Retrieved February 20, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. fastsolv Solubility Predictor [fastsolv.mit.edu]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. www.openmolecules.org [openmolecules.org]
- 6. On-line Software [vcclab.org]
- 7. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 8. bio.tools [bio.tools]
- 9. chemaxon.com [chemaxon.com]
- 10. figshare.com [figshare.com]
- 11. schrodinger.com [schrodinger.com]
- 12. MoKa - pKa modelling [moldiscovery.com]
- 13. reddit.com [reddit.com]
- 14. www.openmolecules.org [openmolecules.org]
- 15. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 16. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 17. How To [chem.rochester.edu]
- 18. Predicting Solubility | Rowan [rowansci.com]
- 19. bio.tools [bio.tools]
